2-(4-Methoxy-2-methylphenyl)-2-pentanol

Description

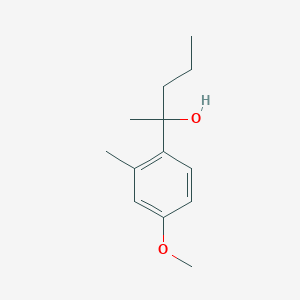

2-(4-Methoxy-2-methylphenyl)-2-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 4-methoxy-2-methylphenyl group at the second carbon. The compound is synthesized via dimethylation of 2-(4-methoxy-2-methylphenyl)acetonitrile, yielding intermediates like 2-(4-methoxy-2-methylphenyl)-2-methylpropanenitrile, which is further processed into the final product .

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-8-13(3,14)12-7-6-11(15-4)9-10(12)2/h6-7,9,14H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGLKRVYCFMGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)-2-pentanol typically involves the reaction of 4-methoxy-2-methylphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 4-methoxy-2-methylphenol with a pentanol derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)-2-pentanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 2-(4-Methoxy-2-methylphenyl)-2-pentanol:

Enantiomeric Behavior and Sensory Properties

While enantiomeric data for this compound are unavailable, studies on simpler analogs like 2-pentanol reveal critical insights:

- 2-Pentanol Enantiomers: (R)-2-pentanol: Dominant in Baijiu (Chinese liquor), with aroma descriptors like "paint, rubber, grease" and an olfactory threshold of 163.30 mg/L in 46% ethanol . (S)-2-pentanol: Exhibits "mint, plastic, pungent" notes and a lower threshold (78.58 mg/L in ethanol; 3.03 mg/L in water) . Enantiomeric ratios (R:S) vary across beverages: 72:28 in SSB, 64:36 in STB, and 94:6 in LTB .

This suggests that the chiral environment of this compound may similarly influence its sensory or biochemical properties, though experimental confirmation is needed.

Biological Activity

2-(4-Methoxy-2-methylphenyl)-2-pentanol is an organic compound with potential biological activity that warrants detailed investigation. Its structure, characterized by a methoxy group and a pentanol chain, suggests possible interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C15H24O

- CAS Number: Not specifically listed in the search results but can be derived from its structural formula.

- Structure: The compound features a pentanol chain attached to a phenyl ring substituted with a methoxy and a methyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Potential mechanisms include:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

- Antioxidant Activity: Similar compounds have shown antioxidant properties, which could protect cells from oxidative stress.

- Antimicrobial Effects: Preliminary studies suggest that related compounds exhibit antimicrobial activities, indicating potential for similar effects in this compound.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess significant antioxidant properties. For instance, the radical scavenging activities were assessed using assays such as DPPH and ABTS, indicating the potential of this compound to neutralize free radicals.

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH | Measure absorbance at 517 nm | High scavenging activity observed |

| ABTS | Measure absorbance at 734 nm | Significant inhibition percentage noted |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of structurally related phenolic compounds. For example, studies involving extracts from natural sources containing similar methoxy-substituted phenols showed promising antibacterial effects against various pathogens.

Case Studies

-

Antioxidant Potential Evaluation:

A study evaluated the antioxidant capacity of several phenolic compounds, including those structurally similar to this compound. The study utilized both in vitro assays and molecular docking simulations to assess interactions with key biological targets such as DNA gyrase, revealing strong binding affinities indicative of potential therapeutic uses . -

Cytotoxicity Assessment:

In vitro tests on breast cancer cell lines (MCF-7) demonstrated that certain derivatives exhibited cytotoxic effects, suggesting that this compound could be explored for anticancer applications. The MTT assay was employed to determine cell viability post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.